Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, also known as ET6, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. ET6 is a sulfur-containing compound that has a fused imidazole-thiadiazole ring system. The unique structure of ET6 makes it an attractive target for researchers to explore its synthesis, properties, and potential applications.
Scientific Research Applications
Antiulcer Agents
Research has identified that derivatives of imidazo[1,2-a]pyridines, related to Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, have potential as antiulcer agents. These compounds demonstrate cytoprotective properties in models of gastric ulcers, although they did not show significant antisecretory activity. The study emphasizes the synthesis and biological evaluation of these compounds, highlighting their potential in antiulcer therapeutic applications (Starrett et al., 1989).
Anticancer Activity
A significant application of this compound derivatives is in the field of oncology. Research on novel imidazo[2,1-b]thiazole linked thiadiazole conjugates has shown promising anti-proliferative efficacy against hepatic cancer cell lines. Molecular docking studies indicate strong interactions with target proteins, suggesting these compounds as potential candidates for treating hepatocellular carcinoma (Rashdan et al., 2020).
Antimicrobial and Antitubercular Agents
Enzyme Inhibition for Therapeutic Applications
Another critical application of this compound derivatives is as enzyme inhibitors. These compounds have been investigated for their ability to selectively inhibit carbonic anhydrase and acetylcholinesterase enzymes, which are targets for treating various conditions, including glaucoma, epilepsy, and Alzheimer's disease. Research demonstrates their potent inhibitory activity, offering a promising approach for drug development (Askin et al., 2021).
properties
IUPAC Name |
ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-2-12-6(11)5-3-10-7(9-5)13-4-8-10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIMDVXCSDZLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.